molecular formula C18H21ClF3NO B590921 N-Methyl Fluoxetine Hydrochloride CAS No. 885101-12-2

N-Methyl Fluoxetine Hydrochloride

Cat. No.: B590921
CAS No.: 885101-12-2
M. Wt: 359.817
InChI Key: LXNAWNZZEQJKCC-UHFFFAOYSA-N
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Description

N-Methyl Fluoxetine Hydrochloride, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI). It is widely recognized for its application in the treatment of depression and various mood disorders. This compound is a racemic mixture of R(-)-fluoxetine and S(+)-fluoxetine, which exhibit moderate differences in inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Fluoxetine Hydrochloride involves multiple steps, starting from the reaction of 4-trifluoromethylphenol with epichlorohydrin to form 4-trifluoromethylphenoxypropanol. This intermediate is then reacted with methylamine to produce N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The final step involves the conversion of this amine to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically employs large-scale batch reactors. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: N-Methyl Fluoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs .

Scientific Research Applications

N-Methyl Fluoxetine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl Fluoxetine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (SERT) and modulates the serotoninergic tone by increasing the availability of serotonin .

Comparison with Similar Compounds

Uniqueness: N-Methyl Fluoxetine Hydrochloride is unique due to its trifluoromethyl group, which significantly enhances its potency and specificity as a serotonin reuptake inhibitor. This structural feature distinguishes it from other SSRIs and contributes to its effectiveness in treating a wide range of mood disorders .

Properties

IUPAC Name

N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO.ClH/c1-22(2)13-12-17(14-6-4-3-5-7-14)23-16-10-8-15(9-11-16)18(19,20)21;/h3-11,17H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNAWNZZEQJKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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